![molecular formula C11H7ClF3NO B15332829 2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]oxazole](/img/structure/B15332829.png)
2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]oxazole is a heterocyclic compound that features an oxazole ring substituted with a chloromethyl group and a trifluoromethyl phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]oxazole typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the oxazole ring. The chloromethyl group can be introduced through chloromethylation reactions using reagents such as chloromethyl methyl ether or chloromethyl chloroformate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The trifluoromethyl phenyl group can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: Palladium catalysts, boronic acids
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxazole, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]oxazole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]oxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-5-phenyl-oxazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Bromomethyl)-5-[4-(trifluoromethyl)phenyl]oxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity in substitution reactions.
2-(Chloromethyl)-5-[4-(methyl)phenyl]oxazole: Contains a methyl group instead of a trifluoromethyl group, affecting its lipophilicity and biological activity.
Uniqueness
2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]oxazole is unique due to the presence of both the chloromethyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chloromethyl group provides a reactive site for further functionalization .
Propiedades
Fórmula molecular |
C11H7ClF3NO |
|---|---|
Peso molecular |
261.63 g/mol |
Nombre IUPAC |
2-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C11H7ClF3NO/c12-5-10-16-6-9(17-10)7-1-3-8(4-2-7)11(13,14)15/h1-4,6H,5H2 |
Clave InChI |
MHYVQHGPMGXGJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN=C(O2)CCl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopropyl-5-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B15332747.png)
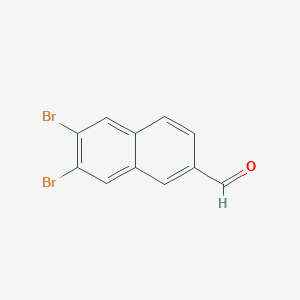
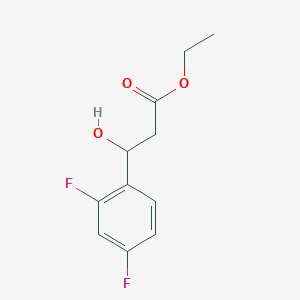
![[4-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl] thiohypochlorite](/img/structure/B15332754.png)
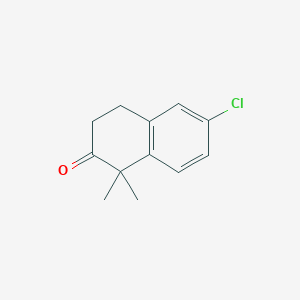
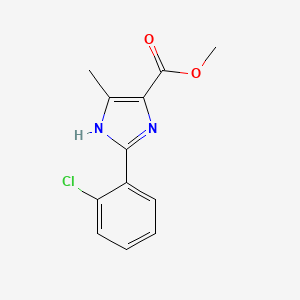

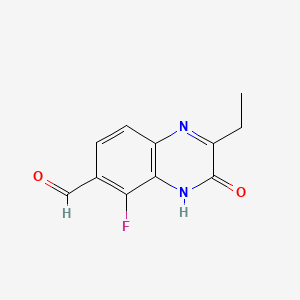

![4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylic Acid](/img/structure/B15332781.png)

![[5-(4-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B15332796.png)
![3-[2-(Carboxymethyl)-4-methoxy-6-methylphenyl]propanoic acid](/img/structure/B15332821.png)

